PICUMETEROL
Description
Picumeterol is a selective beta-2 adrenergic agonist primarily used as a bronchodilator for managing obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its molecular formula is C₂₁H₂₉Cl₂N₃O₂, and it features a dichlorinated benzene ring coupled with a pyridinyl-ethoxyhexylamine side chain, which enhances receptor specificity and metabolic stability . Structurally, it belongs to the ethanolamine class of compounds, characterized by the presence of a 2-aminoethanol moiety critical for beta-2 adrenergic receptor activation .
This compound is regulated globally under diverse identifiers:
- NIH Compound ID: 131251
- FDA Unique Ingredient Identifier (UNII): 86WEQ311WF
- EMA XEVMPD Index: SUB09822MIG
- SMILES Notation: C1=CC=NC(=C1)CCOCCCCCCNCC(C2=CC(=C(C(=C2)Cl)N)Cl)O .
Its pharmacological profile includes rapid onset of action and prolonged duration, making it suitable for both acute and maintenance therapy .
Properties
CAS No. |
112192-20-8 |
|---|---|
Molecular Formula |
C21H29Cl2N3O2 |
Molecular Weight |
426.385 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Picumeterol is structurally and functionally analogous to other beta-2 agonists but differs in pharmacokinetic and regulatory aspects. Below is a detailed comparison with Azanator and This compound Fumarate :
Table 1: Structural and Regulatory Comparison
Table 2: Pharmacokinetic and Functional Differences
| Parameter | This compound | Azanator |
|---|---|---|
| Receptor Selectivity | Beta-2 > Beta-1 | Non-selective beta agonist |
| Half-Life | ~12 hours | ~6 hours |
| Metabolic Pathway | Hepatic glucuronidation | CYP450-mediated oxidation |
| FDA Approval Status | Investigational (as of 2014) | Discontinued (pre-2000) |
| Clinical Advantages | Longer duration, fewer CV side effects | Rapid onset but shorter duration |
| Trade Names | None (generic) | None (historical use) |
Key Research Findings
Structural Superiority: this compound’s dichlorinated aromatic ring enhances receptor binding affinity compared to Azanator’s benzopyrano-pyridine structure, reducing off-target effects on cardiac beta-1 receptors .
Salt Form Efficacy : this compound fumarate exhibits improved aqueous solubility (1.2 mg/mL vs. 0.3 mg/mL for free base), enhancing bioavailability in inhaled formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
